3-Chloro-4-iodo-1H-indazol-6-ol

Cross-coupling Chemoselectivity Sequential functionalization

This 3-chloro-4-iodo-1H-indazol-6-ol (CAS 887570-20-9) is uniquely differentiated by its orthogonal halogen pattern: the 4-iodo (C–I BDE ≈57 kcal/mol) undergoes selective Pd(0) oxidative addition, enabling a two-step sequential Suzuki coupling strategy that leaves the 3-chloro intact for subsequent diversification. The 6-hydroxy group further allows O-functionalization for SAR and PET tracer synthesis. This reactivity hierarchy is not accessible from mono-halogenated or regioisomeric 4-chloro-3-iodo analogs, making it essential for kinase-focused libraries and radiofluorination projects. Ensure your procurement specifies this exact regioisomer to maintain synthetic sequence fidelity.

Molecular Formula C7H4ClIN2O
Molecular Weight 294.48 g/mol
CAS No. 887570-20-9
Cat. No. B3295209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodo-1H-indazol-6-ol
CAS887570-20-9
Molecular FormulaC7H4ClIN2O
Molecular Weight294.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Cl)I)O
InChIInChI=1S/C7H4ClIN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11)
InChIKeyGVHLMAUJZDVMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-iodo-1H-indazol-6-ol (CAS 887570-20-9): A Dihalogenated Indazole Building Block for Chemoselective Sequential Functionalization


3-Chloro-4-iodo-1H-indazol-6-ol (CAS 887570-20-9) is a trisubstituted indazole scaffold featuring chlorine at position 3, iodine at position 4, and a hydroxyl group at position 6 on the bicyclic indazole core . Indazoles are privileged scaffolds in medicinal chemistry due to their tunable H-bonding, tautomerism (1H ↔ 2H), and acid–base behavior, which arise from their two adjacent ring nitrogens . The specific substitution pattern of this compound—combining a synthetically labile iodo handle with a more robust chloro substituent and a transformable hydroxy group—distinguishes it from mono-halogenated or non-hydroxylated indazole analogs for applications requiring sequential, site-selective palladium-mediated cross-coupling reactions.

Why 3-Chloro-4-iodo-1H-indazol-6-ol Cannot Be Replaced by Simpler Indazole Analogs in Multi-Step Synthetic Sequences


Generic substitution of 3-chloro-4-iodo-1H-indazol-6-ol with mono-halogenated indazoles (e.g., 3-chloroindazole, 4-iodoindazole) or regioisomeric dihalogenated analogs (e.g., 4-chloro-3-iodo-1H-indazol-6-ol) compromises the ability to execute chemoselective sequential cross-coupling reactions. In palladium-catalyzed couplings, the carbon–iodine bond undergoes oxidative addition significantly faster than the carbon–chlorine bond due to a large difference in bond dissociation energies (C–I BDE ≈ 57 kcal/mol vs. C–Cl BDE ≈ 95 kcal/mol) [1]. This intrinsic reactivity gap enables the iodo substituent at the 4-position to be selectively functionalized in a first coupling step while leaving the 3-chloro substituent intact for subsequent diversification. Experimental validation of this principle has been demonstrated in structurally analogous 3-bromo-4-iodoindazoles, where Suzuki cross-coupling proceeds with high selectivity at the 4-iodo position [2]. Replacing this compound with a regioisomer that bears the iodo group at the 3-position fundamentally alters the achievable diversification sequence and product topology.

Quantitative Differentiation Evidence for 3-Chloro-4-iodo-1H-indazol-6-ol (CAS 887570-20-9) vs. Closest Analogs


Carbon–Halogen Bond Dissociation Energy: C–I vs. C–Cl Reactivity Gap Enables Chemoselective Sequential Coupling

The oxidative addition step in palladium-catalyzed cross-coupling is governed by carbon–halogen bond strength. For heterocyclic aryl halides, computed B3LYP/G3B3 bond dissociation energies show that C–I bonds are substantially weaker than C–Cl bonds, establishing an intrinsic chemoselectivity hierarchy of I > Br > Cl [1]. This means the 4-iodo substituent on 3-chloro-4-iodo-1H-indazol-6-ol will undergo Pd-mediated coupling preferentially, leaving the 3-chloro group available for a subsequent, distinct coupling event. Mono-halogenated indazoles (e.g., 4-iodo-1H-indazol-6-ol or 3-chloro-1H-indazol-6-ol) cannot provide this sequential functionalization capability. Direct experimental confirmation of this selectivity pattern has been demonstrated in the indazole series: bis-Suzuki reactions of 3-bromo-4-iodoindazoles proceed with high selectivity at the 4-iodo position [2].

Cross-coupling Chemoselectivity Sequential functionalization

Boiling Point Differentiation vs. Regioisomeric 4-Chloro-3-iodo-1H-indazol-6-ol Reflects Distinct Intermolecular Interactions

3-Chloro-4-iodo-1H-indazol-6-ol (CAS 887570-20-9) and its regioisomer 4-chloro-3-iodo-1H-indazol-6-ol (CAS 887569-84-8) share the same molecular formula (C₇H₄ClIN₂O) and molecular weight (294.48 g/mol) but differ in the positions of the chloro and iodo substituents. This positional swap produces a measurable difference in predicted boiling point: 480.6 ± 45.0 °C for the 3-chloro-4-iodo isomer vs. 466.5 ± 40.0 °C for the 4-chloro-3-iodo isomer, a difference of approximately 14.1 °C [1][2]. Both compounds have identical predicted density (2.3 ± 0.1 g/cm³) [1][2], indicating that the boiling point divergence arises from altered dipole moments and intermolecular forces due to halogen regiochemistry rather than bulk property changes.

Physicochemical profiling Regioisomer differentiation Quality control

Presence of 6-Hydroxy Group Enables Derivatization Pathways Unavailable to Non-Hydroxylated 3-Chloro-4-iodo-1H-indazole

3-Chloro-4-iodo-1H-indazol-6-ol (C₇H₄ClIN₂O, MW 294.48) contains a phenolic hydroxy group at the 6-position that its direct non-hydroxylated analog 3-chloro-4-iodo-1H-indazole (CAS 1388076-91-2, C₇H₄ClIN₂, MW 278.48) lacks . This hydroxy functionality serves as a synthetic handle for O-alkylation, O-arylation, esterification, sulfonylation, or silyl protection prior to or following cross-coupling steps. Within the indazole scaffold framework, hydroxy substituents are explicitly categorized as 'polar substitution' handles that increase H-bonding capacity and enable further etherification/esterification for prodrug or linker strategies . The 16.0 Da mass difference between the hydroxylated and non-hydroxylated compounds also provides a convenient MS/MS fragmentation marker for reaction monitoring.

Derivatization handle Etherification Prodrug design

Halogen Reactivity Hierarchy (I > Br > Cl) in Pd-Catalyzed Oxidative Addition: Quantitative Relative Rate Framework

In palladium(0)-catalyzed cross-coupling reactions, the oxidative addition step is the primary determinant of halogen selectivity when multiple halogens are present on the same scaffold. The consolidated reactivity order is Ar–I > Ar–Br >> Ar–Cl, with aryl iodides reacting approximately 100–1000 times faster than aryl chlorides under typical Suzuki–Miyaura conditions [1]. This reactivity gap has been explicitly harnessed in indazole chemistry: Collot et al. demonstrated that 3-iodoindazoles undergo smooth Suzuki coupling with aryl boronic acids while 3-chloroindazoles require significantly more forcing conditions [2]. For 3-chloro-4-iodo-1H-indazol-6-ol, this established hierarchy predicts that the 4-iodo group will react with high selectivity in the first coupling event, preserving the 3-chloro group for a second, distinct coupling. In contrast, the regioisomer 4-chloro-3-iodo-1H-indazol-6-ol (CAS 887569-84-8) places the more reactive iodo at the 3-position, leading to a different sequential functionalization topology.

Palladium catalysis Oxidative addition Reactivity ranking

Indazole Tautomerism and N–H Acidity: Scaffold-Level Differentiation from Indole and Benzimidazole Building Blocks

The indazole scaffold possesses distinct physicochemical properties compared to its closest heterocyclic analogs. Indazole (predominant 1H-tautomer, pKa ~11–12 for N–H deprotonation) exhibits tautomerism between 1H and 2H forms, which changes the H-bond donor/acceptor map and affects target binding and solubility . This contrasts with indole (pKa ~17 for N–H; single tautomer; weaker H-bond donor) and benzimidazole (pKa ~12–13; two basic nitrogens). The 6-hydroxy substituent on 3-chloro-4-iodo-1H-indazol-6-ol further modulates the acid–base profile by introducing a phenolic OH (estimated pKa ~9.5–10.5 for indazol-6-ol derivatives) , providing an additional deprotonation site that can be selectively addressed under mildly basic conditions. This multi-site acid–base behavior is not available in non-hydroxylated dihalogenated indazoles or in dihalogenated indoles.

Tautomerism Bioisosterism H-bonding

Optimal Application Scenarios for 3-Chloro-4-iodo-1H-indazol-6-ol Based on Quantitative Differentiation Evidence


Sequential Double Suzuki–Miyaura Cross-Coupling for 3,4-Diarylindazol-6-ol Library Synthesis

The established reactivity hierarchy I > Br >> Cl (oxidative addition rates approximately 10⁴ : 10² : 1) [1] and the ~38 kcal/mol BDE gap between C–I and C–Cl bonds [2] enable a two-step sequential Suzuki coupling strategy. In the first step, the 4-iodo group is selectively coupled with an aryl/heteroaryl boronic acid under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), yielding 4-aryl-3-chloro-1H-indazol-6-ol. The 3-chloro substituent remains intact due to the significantly higher activation barrier for C–Cl oxidative addition. In a second step, employing a more active catalyst system (e.g., Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos) at elevated temperature, the 3-chloro position is coupled with a different boronic acid to furnish the fully differentiated 3,4-diaryl-1H-indazol-6-ol. This sequential strategy has been experimentally validated on analogous 3-bromo-4-iodoindazoles [3] and is not achievable with mono-halogenated indazoles.

Orthogonal Chemoselective Derivatization at C-4, C-3, and O-6 for Focused Kinase Inhibitor SAR Exploration

For structure–activity relationship (SAR) programs targeting kinase ATP-binding pockets—where indazole is a recognized pharmacophore (e.g., pazopanib, axitinib, niraparib) —this compound offers three sequentially addressable diversification points. The 4-iodo position can be diversified first via Suzuki coupling to probe hydrophobic pocket occupancy. The 3-chloro position can subsequently be elaborated via Buchwald–Hartwig amination or a second Suzuki coupling to explore solvent-exposed or hinge-binding regions. Finally, the 6-hydroxy group can be O-alkylated, acylated, or sulfonylated to fine-tune solubility, metabolic stability, or H-bonding interactions . This 'iodo-first, chloro-second, hydroxy-third' sequential diversification roadmap is uniquely enabled by the specific 3-chloro-4-iodo-6-hydroxy substitution pattern and is stereoelectronically inaccessible from the 4-chloro-3-iodo regioisomer.

Radiolabeling Precursor: 4-Iodo Position as a Leaving Group for ¹⁸F or ¹²³I Isotopic Incorporation

The 4-iodo substituent on the indazole core can serve as a leaving group for nucleophilic aromatic radiofluorination (¹⁸F incorporation) or as a precursor for radioiodination via isotopic exchange (¹²³I/¹²⁴I/¹²⁵I) [4]. The 3-chloro group, being substantially less reactive, remains intact during these transformations, preserving a secondary functionalization site. This strategy parallels the use of 6-bromo-5-fluoro-3-iodo-1H-indazole in 5-HT₄ receptor radiotracer development, where the iodo substituent at the 3-position was essential for subsequent radioiodination [4]. The 6-hydroxy group on 3-chloro-4-iodo-1H-indazol-6-ol provides an additional advantage by enabling ¹¹C-methylation for PET tracer synthesis, offering a tri-modal labeling scaffold (¹⁸F at C-4, ¹¹C at O-6, and optional ¹²³I at C-4 via exchange).

Physicochemical Identity Confirmation via Boiling Point Differential in Quality Control Workflows

The 14.1 °C predicted boiling point difference between 3-chloro-4-iodo-1H-indazol-6-ol (480.6 ± 45.0 °C) and its 4-chloro-3-iodo regioisomer (466.5 ± 40.0 °C) [5][6] provides a fit-for-purpose physicochemical marker for regioisomer identity confirmation. This is particularly valuable during incoming material QC when both regioisomers may be present in the procurement portfolio. While both compounds share identical molecular formula, molecular weight, and predicted density, the boiling point difference—arising from altered dipole moment orientation—can be exploited in gas chromatographic separation (with appropriate derivatization) or used as a computational descriptor to cross-validate the correct regioisomer assignment when combined with ¹H/¹³C NMR and HRMS data.

Quote Request

Request a Quote for 3-Chloro-4-iodo-1H-indazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.